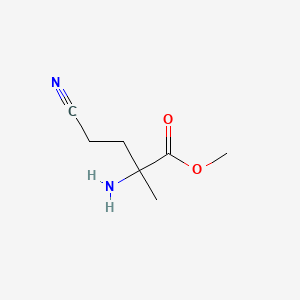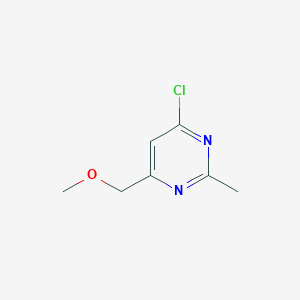
6-ブロモニコチン酸メチル
概要
説明
Methyl 6-bromonicotinate is a chemical compound with the empirical formula C7H6BrNO2 . It is a potential hypolipidemic agent and a nicotinic acid analog . It is a heterocyclic compound that affects free fatty acid mobilization in vivo .
Molecular Structure Analysis
The molecular weight of Methyl 6-bromonicotinate is 216.03 . The SMILES string representation is COC(=O)c1ccc(Br)nc1 and the InChI key is NFLROFLPSNZIAH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Methyl 6-bromonicotinate is a solid substance . It has a melting point of 106-110°C . The density is predicted to be 1.579±0.06 g/cm3 .科学的研究の応用
有機合成
6-ブロモニコチン酸メチル: は有機合成における貴重な中間体です。臭素原子とニコチン酸エステルを含む構造は、複雑な分子の構築のための汎用性の高いビルディングブロックとなっています。 医薬品や農薬の開発において重要な様々な複素環式化合物の合成に特に有用です .
医薬品化学
医薬品化学では、6-ブロモニコチン酸メチルは潜在的な脂質低下剤の合成の前駆体として役立ちます。これらの薬剤はコレステロール値の管理に役立ち、心臓血管疾患の治療に貢献します。 脂質低下効果で知られるニコチン酸の類似体の作成におけるその役割は、大きな関心を集めています .
材料科学
臭素原子による化合物の反応性により、材料科学研究で利用できます。 材料の表面特性の改変や、電子工学やナノテクノロジーで潜在的な応用を持つ新しい高分子構造の作成に使用できます .
触媒研究
6-ブロモニコチン酸メチル: は触媒研究、特にクロスカップリング反応の触媒開発に使用できます。 これらの反応は、多くの有機化合物の製造における重要なステップである、炭素原子間の結合形成の基本です .
生化学
生化学では、この化合物はピリジン誘導体を含む酵素触媒反応の研究に使用できます。 これらの反応を理解することで、酵素のメカニズムや酵素阻害剤の設計に関する洞察が得られます .
薬理学
薬理学的研究では、6-ブロモニコチン酸メチルを創薬のための足場として探索することができます。 ピリジン系生体活性分子との構造的類似性により、新しい治療薬の開発のための候補となっています .
農薬化学
農薬化学の分野では、6-ブロモニコチン酸メチルを新規農薬や除草剤の合成のために調査することができます。 遊離脂肪酸の動員に影響を与える化合物を作り出す可能性は、害虫の特定の生理学的プロセスを標的にする製品の開発に活用できるかもしれません .
環境科学
最後に、環境科学研究には、6-ブロモニコチン酸メチルを有機汚染物質の分解過程の研究に含めることができます。 その臭素化ピリジン構造は、同様の汚染物質の環境運命を理解するためのモデル化合物として役立ちます .
Safety and Hazards
Methyl 6-bromonicotinate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water .
作用機序
Target of Action
Methyl 6-bromonicotinate is a potential hypolipidemic agent . It is a nicotinic acid analog , which suggests that it may target the same receptors as nicotinic acid, namely the G protein-coupled receptors involved in the regulation of lipid metabolism .
Mode of Action
This suggests that it may inhibit the breakdown of fats, thereby reducing the levels of free fatty acids in the bloodstream .
Biochemical Pathways
Nicotinic acid is known to play a role in the metabolism of lipids and carbohydrates, and it is a precursor to the coenzymes NAD+ and NADP+, which are involved in numerous metabolic reactions .
Result of Action
The molecular and cellular effects of Methyl 6-bromonicotinate’s action are likely related to its potential role as a hypolipidemic agent . By affecting free fatty acid mobilization, it could potentially reduce lipid levels in the bloodstream, which may have beneficial effects on cardiovascular health .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 6-bromonicotinate. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity. For instance, it is recommended to be stored in an inert atmosphere at 2-8°C , indicating that it may be sensitive to oxygen and temperature variations.
特性
IUPAC Name |
methyl 6-bromopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7(10)5-2-3-6(8)9-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLROFLPSNZIAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10537837 | |
| Record name | Methyl 6-bromopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10537837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26218-78-0 | |
| Record name | Methyl 6-bromopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10537837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-Bromonicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of methyl 6-bromonicotinate in the synthesis of the new retinoid derivatives?
A1: Methyl 6-bromonicotinate serves as a key reactant in the synthesis of retinoid derivative 1c []. The researchers employed a Suzuki coupling reaction, where methyl 6-bromonicotinate reacts with boronic acid derivative 2. This reaction forms an ester intermediate, which upon hydrolysis, yields the final retinoid derivative 1c [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 7-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B1367385.png)



![1-Chloronaphtho[2,1-b]thiophene-2-carbonyl chloride](/img/structure/B1367395.png)







![1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione](/img/structure/B1367414.png)
